molecular formula C8H16ClNO2S B6196239 6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride CAS No. 2680530-20-3

6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride

Cat. No.: B6196239
CAS No.: 2680530-20-3
M. Wt: 225.7
InChI Key:
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Description

6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.7 g/mol. This compound is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride typically involves multiple steps, including the formation of the spirocyclic ring system. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents that facilitate the formation of the spirocyclic structure. Industrial production methods may include optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. its unique spirocyclic structure allows it to interact with various biological molecules, potentially leading to a range of biological effects .

Comparison with Similar Compounds

6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride can be compared with other similar compounds, such as:

    6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride: This compound has a similar spirocyclic structure but includes an oxygen atom in place of one of the sulfur atoms.

    6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione: This compound is similar but does not include the hydrochloride group.

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spirocyclic ring system, which imparts distinctive chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride' involves the reaction of a cyclic ketone with a thiolamine to form a spirocyclic intermediate, which is then oxidized to form the final product.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Thiolamine (e.g. 2-aminoethanethiol hydrochloride)", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: The cyclic ketone is reacted with the thiolamine in the presence of a base (e.g. sodium hydroxide) to form the spirocyclic intermediate.", "Step 2: The spirocyclic intermediate is oxidized using an oxidizing agent (e.g. hydrogen peroxide) to form the final product, 6lambda6-thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride." ] }

CAS No.

2680530-20-3

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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